Chaetomellic acid A

Description

Contextualization of Chaetomellic Acid A within Natural Products Research

This compound is a naturally occurring dicarboxylic acid that has garnered significant attention within the field of natural products research. nih.gov It was first isolated from the coelomycete fungus Chaetomella acutiseta during a screening program for microbial natural products. nih.govstcloudstate.edu This discovery highlighted the potential of microorganisms to produce structurally unique and biologically active compounds. Natural products like this compound are of great interest to scientists due to their often complex and novel chemical structures, which can serve as inspiration for the development of new therapeutic agents. stcloudstate.eduresearchgate.net The study of such compounds contributes to our understanding of biodiversity and the chemical ecology of the producing organisms.

Overview of its Significance in Biochemical and Medicinal Chemistry

The significance of this compound in biochemical and medicinal chemistry stems primarily from its potent and specific inhibitory activity against the enzyme farnesyltransferase (FTase). nih.govstcloudstate.eduwikipedia.org This enzyme plays a crucial role in the post-translational modification of various proteins, including the Ras protein family. nih.govwikipedia.org The farnesylation of Ras proteins is essential for their localization to the cell membrane and their subsequent involvement in signal transduction pathways that regulate cell growth and proliferation. nih.govwikipedia.org Since mutated Ras proteins are found in a significant percentage of human cancers, inhibitors of FTase, such as this compound, have been extensively investigated as potential anticancer agents. wikipedia.orgclockss.orgstcloudstate.edu The structural similarity between the dianionic form of this compound and farnesyl pyrophosphate (FPP), the natural substrate of FTase, provides a basis for its competitive inhibition mechanism. nih.govstcloudstate.edu This has made this compound a valuable tool for studying the isoprenoid pathway and a lead compound for the design and synthesis of novel FTase inhibitors. nih.govstcloudstate.edu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H34O4 |

|---|---|

Molecular Weight |

326.5 g/mol |

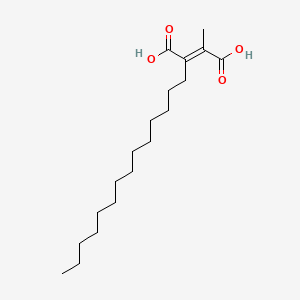

IUPAC Name |

(E)-2-methyl-3-tetradecylbut-2-enedioic acid |

InChI |

InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16+ |

InChI Key |

ULSDRNDLXFVDED-WUKNDPDISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC/C(=C(/C)\C(=O)O)/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O |

Synonyms |

chaetomellic acid A |

Origin of Product |

United States |

Biosynthesis

The biosynthesis of chaetomellic acid A in Chaetomella acutiseta is not fully elucidated; however, a plausible pathway has been proposed based on the biosynthesis of structurally related fungal metabolites. It is suggested that the biosynthesis involves the condensation of a fatty acyl-CoA with an intermediate of the Krebs cycle, followed by a series of enzymatic modifications.

A proposed biosynthetic route for similar alkylitaconic acids involves the condensation of oxaloacetate with the α-methylene group of a fatty acyl-CoA, such as palmitoyl-CoA. unmul.ac.id This is followed by the removal of a hydroxyl group from the resulting citric acid analogue. While there have been no definitive studies on the specific enzymatic steps for this compound, the co-occurrence of other related metabolites in fungi suggests a common biosynthetic origin. unmul.ac.id

Chemical Synthesis

Due to its biological importance, chaetomellic acid A has been the target of numerous total syntheses. nih.gov These synthetic efforts often focus on the more stable cyclic anhydride (B1165640) form, chaetomellic anhydride A, which can be readily hydrolyzed to the active dicarboxylic acid under basic conditions. nih.gov The synthetic strategies can be broadly categorized into two main approaches: the alkylation of maleic anhydride precursors and the construction of the 1,4-dicarbonyl system. nih.gov

| Starting Material | Key Reaction | Overall Yield (%) | Number of Steps | Reference |

| Methyl propionate | Palladium-catalyzed carboxylation | 61 | 4 | clockss.org |

| Dimethyl bromomethylfumarate | SN2' coupling with Grignard reagent | 38 | 5 | acs.org |

Biological Activity and Mechanistic Investigations

Farnesyltransferase Inhibition and Ras Signaling Pathway Modulation

Chaetomellic acid A is a well-characterized inhibitor of farnesyltransferase (FPTase), an enzyme responsible for the attachment of a farnesyl group to target proteins. This process, known as farnesylation, is crucial for the proper localization and function of several key signaling proteins, most notably the Ras family of small GTPases.

This compound has been identified as a potent and highly specific inhibitor of FPTase. researchgate.netnih.govipb.pt In its biologically active dianionic form, it acts as a mimic of farnesyl pyrophosphate (FPP), one of the substrates for the FPTase enzyme. nih.gov This competitive inhibition is highly effective, with studies reporting a half-maximal inhibitory concentration (IC50) value of 55 nM for the inhibition of human FPTase. nih.gov This high potency underscores the compound's significant potential as a tool for studying and potentially modulating FPTase-dependent pathways.

| Enzyme Source | IC50 Value |

|---|---|

| Human FPTase | 55 nM |

| Yeast FPTase | 225 µM |

While a potent inhibitor of FPTase, this compound exhibits a notable degree of selectivity. Its inhibitory activity against other related prenyltransferase enzymes, such as geranylgeranyltransferase type I (GGTase-I), is significantly lower. For instance, its IC50 value against bovine GGTase-I is in the micromolar range, highlighting a clear preference for FPTase. This differential inhibition is a key feature, allowing for the specific targeting of farnesylation over other forms of prenylation.

| Enzyme | IC50 Value |

|---|---|

| Human Farnesyl Protein Transferase (FPTase) | 55 nM |

| Bovine Geranylgeranyltransferase I (GGTase-I) | 92 µM |

The inhibition of FPTase by this compound has a direct and significant impact on the post-translational modification of Ras proteins, particularly the Ha-Ras isoform. researchgate.netnih.govipb.pt Farnesylation is an essential step for the anchoring of Ras proteins to the plasma membrane, a prerequisite for their activation and subsequent signal transduction. By selectively blocking Ha-Ras farnesylation, this compound leads to an accumulation of inactive, nonprenylated Ha-Ras in the cytoplasm. researchgate.netnih.govipb.pt This prevents its localization to the cell membrane and effectively blocks its activation. researchgate.net Studies have shown that treatment with this compound results in a measurable displacement of Ras protein from the membrane to the cytosolic fraction in cells. researchgate.net

By inhibiting the activation of Ras, this compound consequently modulates the activity of its downstream signaling pathways. The best-characterized of these is the Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, which plays a central role in cell proliferation, differentiation, and survival. nih.govmdpi.com Research has demonstrated that this compound treatment leads to a reduction in the phosphorylation of ERK1/2, a key downstream kinase in this pathway, thereby inhibiting its activation. researchgate.netnih.gov

Impact on Ha-Ras Farnesylation and Activation

Cellular and Molecular Responses

The inhibition of farnesylation and the subsequent modulation of signaling pathways by this compound trigger a range of cellular and molecular responses, including the modulation of oxidative stress.

This compound has been shown to significantly influence oxidative stress pathways in various cell types in vitro. Specifically, in human renal proximal tubular cells and human umbilical vein endothelial cells (HUVECs), the compound has demonstrated protective effects against oxidative stress-induced apoptosis. researchgate.netnih.govipb.pt Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to cellular damage and death. ahajournals.org

Studies have shown that pretreatment of these cells with this compound can significantly decrease cell death induced by oxidative stressors like hydrogen peroxide (H2O2). researchgate.net This protective effect is linked to its ability to inhibit the Ha-Ras signaling pathway, as activated Ha-Ras has been implicated in the upregulation of intracellular ROS levels. nih.gov By blocking Ha-Ras activation, this compound can lead to a reduction in superoxide (B77818) production, thereby mitigating the detrimental effects of oxidative stress. researchgate.netnih.gov It has been observed that farnesyl transferase inhibitors can reverse Ha-Ras-induced apoptosis in human umbilical vein endothelial cells. nih.govresearchgate.net

Anti-apoptotic Effects in Cellular Models

This compound has demonstrated significant anti-apoptotic effects, particularly in cellular models subjected to oxidative stress. Research indicates that its protective mechanism is linked to the selective inhibition of specific Ras protein isoforms. In human umbilical vein endothelial cells (HUVECs), Ha-Ras has been identified as a pro-apoptotic protein, amplifying cell death signals in response to oxidative injury, whereas the Ki-Ras isoform exhibits anti-apoptotic, or protective, activity. ahajournals.org this compound selectively blocks the farnesylation of Ha-Ras, a critical post-translational modification required for its membrane localization and function, thereby inhibiting its pro-apoptotic signaling. nih.gov This selective action does not appear to affect the anti-apoptotic Ki-Ras pathway. nih.gov

Studies on human renal proximal tubular cells and HUVECs have shown that pretreatment with this compound significantly reduces apoptosis induced by oxidative stress. nih.govresearchgate.net This protective effect is a direct consequence of inhibiting the farnesylation of Ha-Ras, which prevents its downstream signaling cascades that would otherwise promote cell death. nih.gov By mitigating the effects of oxidative damage, this compound helps maintain cellular integrity and survival in these models.

Influence on Cell Proliferation and Differentiation Pathways

The influence of this compound on cell proliferation and differentiation is primarily mediated through its inhibitory action on key signaling pathways regulated by Ras proteins. The Ras family of small GTPases acts as crucial switches in signal transduction cascades that control fundamental cellular processes, including growth, proliferation, and differentiation. nih.govascopubs.org Two of the most critical downstream effector pathways are the Raf/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. researchgate.net

By inhibiting farnesyltransferase (FPTase), this compound prevents the farnesylation of Ras proteins, which is essential for their anchoring to the plasma membrane and subsequent activation. nih.govascopubs.org This blockade effectively downregulates the entire Ras/ERK1/2 signaling cascade. nih.govresearchgate.net Inhibition of this pathway has been shown to result in reduced cell proliferation. researchgate.net Similarly, the Ras/PI3K/Akt pathway, which is also implicated in cell growth and differentiation, is modulated by the farnesylation status of Ras. researchgate.net Therefore, this compound's ability to inhibit FPTase provides a direct mechanism to interfere with these critical proliferation and differentiation signals.

In Vitro Efficacy Studies

Inhibition of FPTase in Cell-Free Systems

In cell-free enzymatic assays, this compound has been identified as a potent and highly specific inhibitor of farnesyl-protein transferase (FPTase). nih.govebiohippo.com It exhibits a strong inhibitory activity against recombinant human FPTase, with a reported half-maximal inhibitory concentration (IC₅₀) of 55 nM. nih.govebiohippo.com This demonstrates a high affinity for the enzyme's active site.

The mechanism of inhibition is competitive with respect to the farnesyl diphosphate (B83284) (FPP) substrate. ascopubs.org Furthermore, this compound shows significant selectivity for FPTase over other related prenyltransferases. Its inhibitory potency against geranylgeranyltransferase I and II is substantially lower, with reported IC₅₀ values of 92 µM and 34 µM, respectively, indicating a clear preference for FPTase. ebiohippo.com

| Enzyme | IC₅₀ Value |

|---|---|

| Farnesyl-Protein Transferase (FPTase) | 55 nM |

| Geranylgeranyltransferase I | 92 µM |

| Geranylgeranyltransferase II | 34 µM |

Effects on Cell Lines

The effects of this compound have been evaluated in various cell lines, with outcomes appearing to be cell-type dependent. In studies using human renal proximal tubular (HRPT) cells, treatment with 1.8 µM this compound for 18 hours resulted in a significant reduction of membrane-bound Ras protein by approximately 34%. researchgate.net This displacement of Ras from the membrane correlated with the inhibition of H₂O₂-dependent activation of ERK1/2, a key downstream effector in the Ras signaling pathway. researchgate.net Similar protective effects against oxidative stress-induced apoptosis have been observed in human umbilical vein endothelial cells (HUVECs). researchgate.net

Conversely, in Ha-ras-transformed NIH3T3 fibroblasts, this compound was found to be inactive in inhibiting Ras processing. nih.gov This lack of activity in whole-cell assays with this specific cell line has been attributed to potential issues with cell penetration or rapid enzymatic degradation of the compound before it can reach its intracellular target. nih.gov

| Cell Line | Observed Effect |

|---|---|

| Human Renal Proximal Tubular (HRPT) Cells | Reduced membrane-bound Ras; Inhibited H₂O₂-dependent ERK1/2 activation. researchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Decreased oxidative stress-induced apoptosis. researchgate.net |

| Ha-ras-transformed NIH3T3 Fibroblasts | Inactive in inhibiting Ras processing. nih.gov |

In Vivo Pre-clinical Mechanistic Studies (Animal Models)

Investigation of Biochemical Markers (e.g., catalase, glutathione (B108866) reductase, GSH/GSSG ratio, malondialdehyde)

The in vivo effects of this compound on biochemical markers of oxidative stress have been investigated in a rat model of 5/6 renal mass reduction (RMR), which induces chronic kidney disease and associated oxidative stress. nih.govresearchgate.netnih.gov In this model, chronic administration of this compound was shown to modulate key antioxidant enzymes and markers of lipid peroxidation in kidney tissue. researchgate.net

Rats with RMR exhibited a significant decrease in the activities of catalase and glutathione reductase (GR), along with a reduced ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), indicating a state of oxidative stress. nih.gov Treatment with this compound significantly increased the activities of both catalase and GR. researchgate.net While the GSH/GSSG ratio also increased with treatment, the difference did not reach statistical significance when compared to the untreated RMR group. researchgate.net Furthermore, levels of malondialdehyde (MDA), a marker of lipid peroxidation, were elevated in the RMR group, and treatment with this compound led to a reduction in MDA levels, although this change was not statistically significant. researchgate.net These findings suggest that this compound can attenuate RMR-induced oxidative stress by bolstering the antioxidant defense system. nih.gov

| Biochemical Marker | Sham-Operated (SO) | SO + CAA | Renal Mass Reduction (RMR) | RMR + CAA |

|---|---|---|---|---|

| Catalase (mmol H₂O₂/min/mg protein) | 14.0 | 15.5 | 8.5 | 12.5 |

| Glutathione Reductase (nmol/min/mg protein) | 35.0 | 34.0 | 24.0 | 31.0 |

| GSH/GSSG Ratio | 1.05 | 1.08 | 0.80 | 0.95 |

| Malondialdehyde (MDA) (nmol/mg protein) | 0.12 | 0.11 | 0.16 | 0.14 |

Data derived from Nogueira et al., 2017. researchgate.netnih.gov

Pathophysiological Pathway Modulation (e.g., renal fibrosis models, oxidative stress attenuation in renal mass reduction models, brain damage models)

This compound has been investigated for its potential to modulate pathological signaling pathways in various disease models, particularly those involving fibrosis and oxidative stress in the kidneys and brain.

In models of renal disease, this compound has demonstrated significant effects. In a murine model of unilateral ureteral obstruction (UUO), a common method for inducing tubulointerstitial fibrosis, administration of this compound was shown to reduce renal damage. researchgate.netsciforum.net The compound was observed to decrease the activation of both the ERK1/2 and Akt pathways, which are key signaling cascades involved in fibrotic processes. However, in this specific UUO model, these effects on signaling pathways were not sufficient to ultimately reduce the development of kidney fibrosis.

More pronounced effects were observed in a 5/6 renal mass reduction (RMR) model in rats, which mimics chronic kidney disease. Long-term treatment with this compound in this model led to a significant attenuation of oxidative stress. researchgate.netamegroups.cnphysiology.org This was evidenced by increased activity of antioxidant enzymes such as catalase and glutathione reductase (GR), and an increased ratio of reduced to oxidized glutathione (GSH/GSSG). amegroups.cnphysiology.org Furthermore, this long-term administration resulted in a notable decrease in glomerulosclerosis and arteriolosclerosis. ascopubs.orgnih.govresearchgate.net While scores for interstitial fibrosis and inflammation were also reduced, the differences were not always statistically significant compared to untreated RMR rats. researchgate.net These findings suggest that by inhibiting Ha-Ras, this compound can mitigate some of the structural and oxidative damage associated with progressive renal failure. physiology.orgnih.gov

Beyond the kidney, this compound has been studied in brain damage models. In rats with brain damage induced by an excitotoxic stimulus, administration of the compound led to an increased intracellular concentration of the inactive, nonprenylated form of Ha-Ras. researchgate.netamegroups.cn This was accompanied by a significant reduction in the production of superoxide, a key reactive oxygen species, indicating a protective effect against oxidative stress in the brain. researchgate.netamegroups.cn

Table 1: Effects of this compound in Renal Disease Models

| Model | Organism | Key Findings | Reference(s) |

|---|---|---|---|

| Unilateral Ureteral Obstruction (UUO) | Mouse | Reduced activation of ERK1/2 and Akt pathways. Not sufficient to reduce overall kidney fibrosis development in this model. | |

| 5/6 Renal Mass Reduction (RMR) | Rat | Attenuated oxidative stress by increasing catalase and glutathione reductase activity. amegroups.cnphysiology.org Significantly reduced glomerulosclerosis and arteriolosclerosis. ascopubs.orgnih.gov | amegroups.cnphysiology.orgascopubs.orgnih.gov |

Target Engagement Studies

Target engagement studies confirm that a drug interacts with its intended molecular target in a biologically significant manner. For this compound, the primary target is farnesyl-protein transferase (FTase), an enzyme crucial for the post-translational modification of proteins, most notably the Ras family of small GTPases.

This compound has been identified as a potent and highly specific inhibitor of FTase. amegroups.cn It acts as a competitive inhibitor with respect to the enzyme's natural substrate, farnesyl pyrophosphate (FPP). nih.gov The inhibitory activity is significant, with a reported IC₅₀ value of 55 nM for the inhibition of recombinant human FTase. nih.gov The structural similarity between the dianionic, active form of this compound and FPP, both possessing a hydrophilic head and a hydrophobic tail, is thought to be the basis for this competitive inhibition. nih.gov Its selectivity is noteworthy, as it shows poor activity against geranylgeranyltransferase-I (GGTase-I) and squalene (B77637) synthetase. researchgate.net

Direct evidence of target engagement in a cellular context comes from studies measuring the subcellular localization of Ha-Ras. Farnesylation is a prerequisite for the anchoring of Ras proteins to the inner surface of the plasma membrane, which is essential for their signaling function. physiology.org Inhibition of FTase by this compound prevents this lipid modification. Studies in human renal proximal tubular cells have demonstrated that treatment with this compound leads to a displacement of Ha-Ras protein from the cell membrane to the cytosol. physiology.orgresearchgate.net This translocation serves as a direct biomarker of target engagement, confirming that the compound effectively inhibits FTase activity within the cell, leading to an accumulation of inactive, nonprenylated Ha-Ras in the cytoplasm. amegroups.cnphysiology.org This inhibition of Ras processing and subsequent downstream signaling, such as the ERK1/2 pathway, validates that this compound engages its target and elicits the expected mechanistic response. physiology.org

Table 2: Target Engagement Profile of this compound

| Parameter | Description | Value/Observation | Reference(s) |

|---|---|---|---|

| Primary Target | The enzyme inhibited by this compound. | Farnesyl-Protein Transferase (FTase) | amegroups.cn |

| Mechanism of Inhibition | The mode by which it inhibits the target enzyme. | Competitive with respect to Farnesyl Pyrophosphate (FPP). nih.gov | nih.gov |

| Inhibitory Potency (IC₅₀) | Concentration required to inhibit 50% of human FTase activity. | 55 nM | nih.gov |

| Cellular Target Engagement Marker | The observable downstream effect of target inhibition in cells. | Displacement of Ha-Ras protein from the membrane to the cytosol. physiology.orgresearchgate.net | physiology.orgresearchgate.net |

Computational and Analytical Methodologies in Research

Molecular Docking and Dynamics Simulations

Computational approaches, particularly molecular docking and molecular dynamics (MD) simulations, have provided profound insights into the binding of Chaetomellic acid A to FPTase. These in silico methods have been crucial for understanding the structural basis of its inhibitory activity.

Prediction of Binding Modes and Interaction Residues

Molecular docking studies have successfully predicted the binding orientation of this compound within the active site of FPTase. sciforum.net Research using the crystallographic structure of FPTase (PDB ID: 3E33) revealed a favorable docking score of -8.5 for this compound. sciforum.netsciforum.net These simulations have identified key amino acid residues in the B chain of the FPTase enzyme that are critical for the interaction. sciforum.net

The primary interaction residues identified include LeuB96, ArgB202, TyrB300, AspB359, TyrB361, and His362. sciforum.netsciforum.net Specifically, LeuB96 is involved in a surface interaction with the inhibitor. sciforum.netsciforum.net TyrB300 and TyrB361 engage in surface and side-chain acceptor interactions. sciforum.net Furthermore, MD simulations have highlighted the role of TyrB361, His362, and Lys356 in stabilizing the enzyme-inhibitor complex. sciforum.netsciforum.net The dianionic form of this compound is considered the biologically active component that readily interacts with the enzyme under physiological conditions. nih.gov

Table 1: Key Interacting Residues of FPTase with this compound

| Residue | Type of Interaction | Reference |

|---|---|---|

| LeuB96 | Surface Interaction | sciforum.netsciforum.net |

| ArgB202 | Not specified | sciforum.netsciforum.net |

| TyrB300 | Surface and Side-chain Acceptor | sciforum.net |

| AspB359 | Not specified | sciforum.netsciforum.net |

| TyrB361 | Surface, Side-chain, and Backbone Acceptor | sciforum.netsciforum.net |

| His362 | Not specified | sciforum.netsciforum.net |

| Lys356 | Stabilizing Interaction | sciforum.netsciforum.net |

Protein-Ligand Interaction Fingerprint (PLIF) Analysis

To further dissect the binding interactions, Protein-Ligand Interaction Fingerprint (PLIF) analysis has been employed. sciforum.netsciforum.net This computational technique helps to summarize and visualize the complex interaction patterns between a protein and a ligand. By analyzing different conformers generated from MD simulations, PLIF analysis has provided a more detailed understanding of the key interactions. researchgate.net For instance, studies have shown that residues such as TyrB361 are major interacting residues in the FPTase-Chaetomellic acid A complex. researchgate.net The PLIF approach allows researchers to identify robust interactions that are consistently present across multiple simulation frames, offering a higher degree of confidence in the predicted binding mode. mdpi.com

Rational Design of Analogues Based on Computational Models

The insights gained from molecular docking and MD simulations have been pivotal in the rational design of novel this compound analogues with potentially improved inhibitory activity. nih.govacs.orgstcloudstate.edu By understanding the key binding interactions, medicinal chemists can design new compounds that optimize these interactions, leading to enhanced potency and selectivity. mdpi.comnih.gov For example, a thia-analogue of this compound, the disodium (B8443419) salt of 2-(9-(butylthio)nonyl)-3-methylmaleic acid, was synthesized and found to be a more potent FPTase inhibitor than the parent compound. nih.govresearchgate.net Molecular docking studies were used to analyze and explain this enhanced activity. nih.gov Another study proposed the synthesis of analogues incorporating aromatic rings in the alkyl tail to promote stronger binding to the aromatic amino acid residues within the enzyme's active site. stcloudstate.edu

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The initial isolation and subsequent synthesis of this compound and its analogues rely heavily on advanced spectroscopic and chromatographic methods for structural elucidation and purity assessment. ijpsjournal.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are essential for confirming the chemical structure of these compounds. researchgate.netscispace.com

Chromatographic techniques, including Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are indispensable for monitoring reaction progress, purifying the target compounds, and assessing their purity. ijpsjournal.comfrontiersin.org The hyphenation of chromatography with mass spectrometry (LC-MS and GC-MS) provides a powerful tool for the separation and identification of compounds in complex mixtures, which is crucial for both the analysis of natural product extracts and the characterization of synthetic derivatives. semanticscholar.orgnih.gov

Bioanalytical Assays for Activity Measurement

To quantify the biological activity of this compound and its derivatives, specific bioanalytical assays are employed. These assays are critical for determining the inhibitory potency of the compounds against their target enzyme.

Enzyme Inhibition Assays (e.g., FPTase activity, IC50 determination)

The primary method for evaluating the efficacy of this compound is through enzyme inhibition assays that measure FPTase activity. researchgate.net These assays determine the concentration of the inhibitor required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50). nih.gov this compound has been reported to be a potent inhibitor of human FPTase with an IC50 value of 55 nM. sciforum.netsciforum.netnih.govresearchgate.net In contrast, it shows significantly lower activity against yeast FPTase (IC50 of 225 µM), highlighting its selectivity. nih.gov These assays are crucial for structure-activity relationship (SAR) studies, where the inhibitory activities of a series of analogues are compared to identify key structural features responsible for potency. nih.gov

Table 2: FPTase Inhibitory Activity of this compound

| Enzyme Source | IC50 Value | Reference |

|---|---|---|

| Human FPTase | 55 nM | sciforum.netsciforum.netnih.govresearchgate.net |

| Yeast FPTase | 225 µM | nih.gov |

Cellular Pathway Analysis (e.g., Western Blot for protein phosphorylation and expression)

Western blot analysis is a key technique used to investigate the effects of this compound on cellular signaling pathways. This method allows researchers to detect and quantify specific proteins in a sample, providing insights into how the compound modulates cellular functions at the molecular level.

In a study investigating the effects of this compound in a murine model of unilateral ureteral obstruction (UUO), a condition that leads to renal fibrosis, Western blot analysis was employed to assess the activation of the Ras/ERK/Akt signaling pathway. nih.govresearchgate.net The administration of this compound was found to significantly decrease the levels of phosphorylated ERK1/2 (pERK1/2) and phosphorylated Akt (pAkt) in the obstructed kidneys compared to vehicle-treated controls. nih.govresearchgate.net The total protein levels of ERK1/2 and Akt remained largely unchanged, indicating that this compound specifically inhibits the phosphorylation and, therefore, the activation of these proteins. nih.govresearchgate.net

Furthermore, the study utilized Western blotting to examine the expression of fibrotic markers. nih.govresearchgate.net The results showed that treatment with this compound led to a significant reduction in the expression of alpha-smooth muscle actin (α-SMA), a marker for myofibroblast differentiation, in the obstructed kidneys. nih.govresearchgate.net However, the expression of fibronectin, another key protein in the extracellular matrix, was not significantly altered by the treatment in this particular study. nih.gov

These findings, summarized in the table below, demonstrate the utility of Western blot analysis in elucidating the mechanism of action of this compound, showing its ability to inhibit pro-fibrotic signaling pathways.

| Target Protein | Effect of this compound Treatment | Reference |

|---|---|---|

| pERK1/2 | Significantly Lower Levels | nih.gov |

| pAkt | Significantly Lower Levels | nih.gov |

| α-SMA | Significantly Lower Expression | nih.gov |

| Fibronectin | No Significant Change | nih.gov |

Quantification of Biomarkers in Biological Samples

The quantification of biomarkers in biological samples is essential to understand the pharmacological effects of compounds like this compound. Given its primary mechanism as a farnesyltransferase inhibitor, relevant biomarkers include the activity of the farnesyltransferase (FTase) enzyme itself and the activation state of downstream proteins like Ras.

Farnesyltransferase Activity Assays:

The activity of FTase can be quantitatively determined in biological samples using various methods. Non-radioactive, fluorimetric assays are available that provide a safe and convenient alternative to older radioisotope-based methods. bioassaysys.combioassaysys.com These assays typically involve a "mix-incubate-measure" format, making them suitable for high-throughput screening. bioassaysys.combioassaysys.com In such an assay, FTase in the sample reacts with farnesyl pyrophosphate and a fluorescently labeled peptide substrate. The resulting product can be measured by fluorescence, providing a quantitative measure of FTase activity. bioassaysys.combioassaysys.com These kits can be used to determine the FTase activity in various biological samples and to assess the inhibitory potential of compounds like this compound. bioassaysys.combioassaysys.com

Ras Activation Assays:

Measuring the levels of active, GTP-bound Ras is another critical biomarker for assessing the efficacy of FTase inhibitors. Several methods have been developed to quantify Ras activation in living cells and cell lysates:

Pull-down Assays: This is a widely used method that utilizes the Ras-binding domain (RBD) of effector proteins like Raf1 to specifically capture active, GTP-bound Ras from cell lysates. rsc.org The amount of captured active Ras can then be quantified using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA). rsc.org

FRET- and BRET-based Biosensors: Advanced imaging techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) have enabled the development of genetically encodable biosensors to measure Ras activity in living cells with high spatiotemporal resolution. rsc.orgcancer.gov These biosensors typically consist of Ras or a Ras-binding domain fused to fluorescent or luminescent proteins. A change in Ras activation leads to a conformational change in the biosensor, resulting in a change in the FRET or BRET signal. rsc.orgcancer.gov This allows for the dynamic monitoring of Ras activity within intact cells.

Single-Molecule FRET: A highly sensitive method has been developed to observe the activation of individual Ras molecules at the single-molecule level. pnas.org This technique involves microinjecting cells expressing fluorescently tagged Ras with a fluorescently labeled GTP analog and monitoring the FRET signal upon GTP binding. pnas.org

These methodologies for quantifying FTase activity and Ras activation are crucial for the preclinical and clinical investigation of farnesyltransferase inhibitors like this compound, allowing for the direct measurement of their target engagement and downstream biological effects.

Future Research Directions and Applications

Exploration of New Biosynthetic Pathways and Producers

Chaetomellic acids A and B are known to be produced by the fungus Chaetomella acutiseta. researchgate.net Research suggests that the production of these acids may be widespread within the Chaetomella genus. researchgate.net While the biosynthetic pathway has been partially elucidated, suggesting a route from alkylitaconic acids, further investigation is needed to fully understand the enzymatic steps involved. unmul.ac.id The co-production of chaetomellic and ceriporic acids by a single microorganism has not yet been reported, presenting an avenue for exploration. unmul.ac.id The discovery of new fungal producers, such as those from the Bipolaris species which produce the related nonadride, heveadride, could unveil novel structural analogues and biosynthetic machinery. researchgate.net Identifying and characterizing the biosynthetic gene clusters responsible for chaetomellic acid production can enable heterologous expression and pathway engineering to improve yields and generate novel derivatives.

Development of Novel Synthetic Strategies for Enhanced Analogues

Multiple synthetic routes to chaetomellic acid A and its anhydride (B1165640) form have been developed, including strategies based on Barton radical decarboxylation and copper-catalyzed radical cyclization. researchgate.netrsc.org These methods have facilitated the creation of various analogues with modified hydrophobic tails and polar heads. nih.gov For instance, analogues with aromatic rings in the alkyl tail have been synthesized with the expectation of tighter binding to the FPTase active site. stcloudstate.edustcloudstate.edu

A significant finding was the serendipitous discovery that a sulfur-containing analogue, the disodium (B8443419) salt of 2-(9-(butylthio)nonyl)-3-methylmaleic acid, exhibited more potent FPTase inhibitory activity than the parent compound. researchgate.net Another study reported that an analogue with a farnesyl moiety replacing the tetradecyl side chain was seven times more potent as an inhibitor of yeast PFTase. acs.orgnih.gov Conversely, analogues with shorter alkyl side chains (C-8) were found to be inactive. nih.gov These findings highlight the potential for creating more effective and selective inhibitors through targeted chemical synthesis. Future work will likely focus on developing even more efficient and versatile synthetic methodologies to produce a wider range of analogues for structure-activity relationship (SAR) studies. nih.govacs.org

Deeper Elucidation of Cellular and Molecular Mechanisms Beyond FPTase

While this compound is a potent FPTase inhibitor, its effects on cellular processes appear to be more complex. scbt.comnih.gov It selectively inhibits the farnesylation of Ha-Ras, a pro-apoptotic pathway, without affecting the anti-apoptotic Ki-Ras pathway. nih.govnih.gov This selectivity is a key area for further investigation. Studies have shown that this compound can decrease oxidative stress-induced apoptosis in human renal and endothelial cells. nih.govmedchemexpress.comipb.pt In a rat model of renal mass reduction, its administration led to increased activity of antioxidant enzymes like catalase and glutathione (B108866) reductase. nih.govipb.pt

Furthermore, in an experimental model of ischemic stroke, this compound administration reduced the production of superoxide (B77818) anions. nih.gov Molecular docking studies have provided insights into the binding interactions of this compound with FPTase, identifying key residues such as LeuB96, ArgB202, TyrB300, AspB359, and TyrB361 that are crucial for its inhibitory activity. sciforum.net However, a deeper understanding of its off-target effects and its influence on other signaling pathways is necessary. For example, while it is a poor inhibitor of geranylgeranyltransferase-I (GGTase-I) and squalene (B77637) synthetase, further studies are needed to identify other potential molecular targets. researchgate.net

Investigation of Broader Biological Activities and Therapeutic Targets

The primary therapeutic interest in this compound has been as an anticancer agent due to its inhibition of Ras proteins, which are implicated in approximately 30% of all human cancers. stcloudstate.edu However, emerging research suggests a broader therapeutic potential. Farnesyltransferase inhibitors (FTIs) are being investigated for other diseases, including progeria and parasitic infections like P. falciparum resistant malaria and Trypanosomatid diseases. researchgate.net

Studies have demonstrated the protective effects of this compound in models of kidney disease. It has been shown to reduce renal damage after unilateral ureteral obstruction in mice and attenuate the progression of glomerulosclerosis and arteriolosclerosis in a rat model of chronic kidney disease. medchemexpress.comcore.ac.ukfao.org Specifically, long-term treatment has been shown to reduce renal fibrosis. encyclopedia.pub Furthermore, some analogues have exhibited antifungal, phytotoxic, and cytotoxic activities, suggesting that the chaetomellic acid scaffold could be a starting point for developing agents against a variety of diseases. researchgate.net

Integration of Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is essential. nih.govcmbio.io Techniques such as transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to treatment. mixomics.orgrsc.org By analyzing changes in gene expression, protein levels, and metabolite profiles, researchers can identify the broader signaling networks affected by this compound beyond the direct inhibition of FPTase. researchgate.net This systems-level approach can help to uncover novel mechanisms of action, identify biomarkers for treatment response, and reveal potential off-target effects. nih.gov The use of bioinformatics tools and platforms designed for multi-omics data integration will be crucial in analyzing and interpreting these complex datasets. nih.govmixomics.org

Rational Drug Design Paradigms for this compound Scaffolds

The development of future this compound-based therapeutics will heavily rely on rational drug design. nih.gov By combining the structural information of FPTase with computational modeling and SAR data from synthesized analogues, more potent and selective inhibitors can be designed. stcloudstate.edunih.gov Molecular docking studies have already provided valuable insights into the binding mode of this compound and its analogues within the FPTase active site. researchgate.netsciforum.net This knowledge can be used to design new compounds with improved pharmacokinetic and pharmacodynamic properties. For instance, designing analogues that can overcome potential drug resistance mechanisms, such as those arising from mutations in the FPTase enzyme, will be a critical aspect of future research. nih.gov This iterative process of design, synthesis, and biological evaluation will be key to translating the therapeutic potential of the this compound scaffold into clinically effective drugs.

Q & A

Q. What is the role of Chaetomellic Acid A (ACA) in inhibiting farnesyltransferase (FTase), and how does its mechanism compare to other FTase inhibitors?

ACA competitively inhibits FTase by mimicking the farnesyl pyrophosphate (FPP) substrate, binding to the enzyme's active site. Its IC₅₀ for recombinant human FTase is 55 nM, making it a potent inhibitor . Unlike FPP analogs, ACA’s dicarboxylate structure disrupts the ordered binding mechanism of FPP and the CAAX peptide, preventing protein prenylation critical for Ras oncoprotein membrane localization . Compared to synthetic CAAX mimetics, ACA avoids reliance on hydrophobic interactions, enabling broader enzyme targeting .

Q. What are the key challenges in synthesizing ACA, and how have recent methodologies addressed these?

Traditional synthesis routes suffer from low yields, unstable intermediates, and reliance on costly reagents (e.g., 2,2-dichloropropionyl chloride) . A novel copper-catalyzed radical cyclization method streamlines production: starting from N-(3-hydroxypropyl)palmitamide, it generates the Z-alkene intermediate in one step with >95% stereoselectivity, followed by hydrolysis to yield ACA . This method reduces chromatography steps and improves scalability but remains limited for industrial use due to solvent sensitivity .

Q. How do structural modifications of ACA impact its FTase inhibitory activity?

Modifying the hydrophobic tail or polar headgroup alters potency. Shorter alkyl chains (e.g., C12) reduce activity in yeast FTase assays, while farnesyl or geranylgeranyl substitutions enhance affinity for mammalian FTase . Replacing the methyl group with hydroxymethyl decreases IC₅₀ by 30%, suggesting polar interactions with the FTase G250 residue are critical . Thiaanalogues (e.g., compound 27) show 5x higher potency (IC₅₀ = 3.5 µM) due to sulfur-mediated hydrogen bonding with the enzyme backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in ACA’s efficacy between in vitro and cell-based assays?

ACA’s poor cellular permeability and rapid hydrolysis in alkaline conditions limit its intracellular activity. To address this, deuterated analogs (e.g., ACA-d3) improve metabolic stability, enabling accurate tracking in fluorescence-based FTase inhibition assays . Parallel assays using rat FTase (higher FPP affinity) and yeast FTase (lower FPP affinity) reveal species-specific IC₅₀ discrepancies, necessitating cross-validation with mammalian models .

Q. What experimental strategies optimize ACA derivatives for in vivo therapeutic applications?

In renal ischemia-reperfusion models, ACA derivatives with extended half-lives (e.g., 2-(9-(butylthio)nonyl)-3-methylmaleate disodium salt) show enhanced efficacy by inhibiting Ras/ERK1/2 signaling. Key parameters include:

Q. How can molecular modeling guide the design of next-generation ACA analogs?

Docking studies using rat FTase (PDB: 1FT2) reveal that ACA’s dicarboxylate group interacts with Mg²⁺ in the FPP-binding pocket, while the alkyl chain occupies the hydrophobic cleft . Modifications like sulfur substitution (e.g., thiaanalogues) strengthen hydrogen bonds with G250, explaining their 5x potency increase . Machine learning-driven QSAR models further predict substituents that balance solubility and binding affinity .

Q. What methodological considerations are critical for studying ACA’s off-target effects in cell cycle regulation?

ACA induces G1-phase arrest in ras-transformed NIH3T3 cells, independent of FTase inhibition. To isolate FTase-specific effects:

- Use FTase-knockout cell lines or siRNA silencing.

- Combine ACA with geranylgeranyltransferase inhibitors (GGTI-298) to confirm prenylation-independent pathways .

- Monitor cyclin D1/CDK4 activity via Western blotting .

Data Contradiction Analysis

Q. Why do some studies report ACA’s inactivity in Ras-processing inhibition despite strong in vitro FTase binding?

Discrepancies arise from:

- Cell Permeability : ACA’s anionic form limits intracellular uptake. Deuteration or prodrug formulations (e.g., methyl esters) improve bioavailability .

- Enzyme Redundancy : Geranylgeranylation compensates for blocked farnesylation in some cell types. Dual FTase/GGTase inhibitors may be required .

- Assay Conditions : FTase activity assays at pH 7.4 vs. cellular pH 7.0 alter ACA’s ionization state, affecting binding kinetics .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.